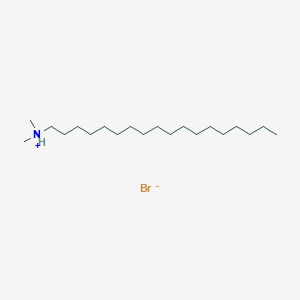
Bis(2-chloroethyl) phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-chloroethyl) phthalate is an organic compound with the molecular formula C12H12Cl2O4. It is a phthalate ester derived from phthalic acid and 2-chloroethanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials.
准备方法
Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl) phthalate can be synthesized through the esterification of phthalic anhydride with 2-chloroethanol. The reaction typically involves heating phthalic anhydride and 2-chloroethanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phthalic acid and other oxidation products.
Reduction: Reduction reactions of this compound are less common but can result in the formation of partially reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used in substitution reactions, often under reflux conditions.
Major Products:
Oxidation: Phthalic acid and other carboxylic acids.
Reduction: Partially reduced phthalate esters.
Substitution: Substituted phthalate esters with different functional groups replacing the chlorine atoms.
科学研究应用
Bis(2-chloroethyl) phthalate has various applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, coatings, and adhesives.
作用机制
The mechanism of action of bis(2-chloroethyl) phthalate involves its interaction with cellular components and enzymes. It can disrupt endocrine function by mimicking or interfering with hormone signaling pathways. The compound can bind to hormone receptors, altering their normal function and leading to various physiological effects. Additionally, this compound can induce oxidative stress and affect cellular metabolism, contributing to its toxicological profile.
相似化合物的比较
Bis(2-ethylhexyl) phthalate: Another widely used plasticizer with similar applications but different chemical properties.
Dibutyl phthalate: A phthalate ester with shorter alkyl chains, used in similar applications but with different physical and chemical properties.
Diisononyl phthalate: A phthalate ester with longer alkyl chains, offering different flexibility and durability characteristics.
Uniqueness: Bis(2-chloroethyl) phthalate is unique due to the presence of chlorine atoms in its structure, which can influence its reactivity and interactions with other chemicals. This structural feature distinguishes it from other phthalate esters and contributes to its specific applications and effects.
属性
CAS 编号 |
6279-87-4 |
|---|---|
分子式 |
C12H12Cl2O4 |
分子量 |
291.12 g/mol |
IUPAC 名称 |
bis(2-chloroethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H12Cl2O4/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h1-4H,5-8H2 |
InChI 键 |
ILSHUTZNPABZPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)OCCCl)C(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
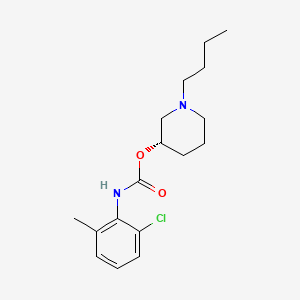
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)



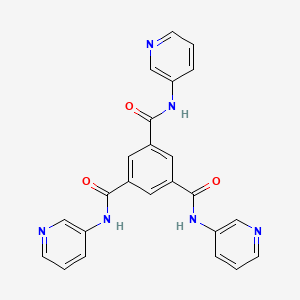

![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)
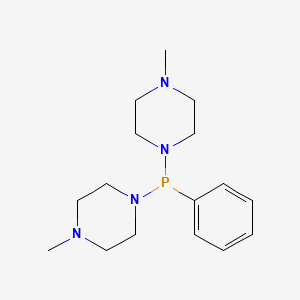
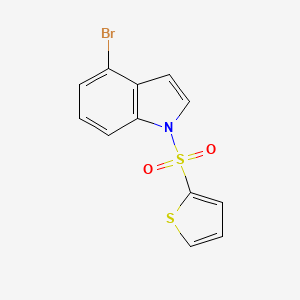
![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)
